ganosporelactone A
Description
Ganosporelactone A is a triterpenoid compound isolated from the spores of Ganoderma lucidum (赤芝), a medicinal fungus widely used in traditional Chinese medicine. It was first identified alongside ganosporelactone B and ganosporeric acid A during phytochemical analyses of G. lucidum spore extracts . Structurally, it is characterized by a lactone ring, which distinguishes it from other triterpenoids in the same family, such as ganoderic acids (e.g., ganoderic acids B, C, E) . The compound is notable for its extremely low natural abundance, with concentrations estimated at 0.001–0.0001% in spore extracts, necessitating large-scale processing (e.g., 2 tons of spores yield ~100 mg of purified compound) .
Properties
CAS No. |
138008-04-5 |
|---|---|
Molecular Formula |
C30H40O7 |
Molecular Weight |
512.643 |
InChI |
InChI=1S/C30H40O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-16,18,21,24,31,35H,8-12H2,1-7H3/t13-,14?,15-,16?,18?,21-,24-,27+,28+,29-,30?/m1/s1 |
InChI Key |
BINIQAMAYCKIRZ-WVILZCAGSA-N |
SMILES |
CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(=O)C6(C)C)C)O)O)C |
Synonyms |
ganosporelactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Ganosporelactone A belongs to the Ganoderma triterpenoid family, which includes over 100 structurally diverse compounds. Key structural differences and similarities with related compounds are outlined below:
Key Observations :
- Lactone vs. Carboxylic Acid: Ganosporelactones A and B contain a lactone ring, whereas ganosporeric acid A and ganoderic acids feature carboxylic acid groups.
- Source Specificity: Ganosporelactones are exclusive to spore extracts, while ganoderic acids are more abundant in the fungal fruiting body .
Functional and Pharmacological Comparison
Key Insights :
- Lactone vs. Acid Bioactivity: Lactone-containing compounds (e.g., ganosporelactones) may exhibit different receptor-binding profiles compared to carboxylic acid derivatives due to ring strain and electronic effects .
- Concentration Challenges: The low abundance of this compound in spores limits its practical application compared to more abundant analogs like ganoderic acids .
Q & A
Q. How can researchers ethically address discrepancies between <i>in vitro</i> and <i>in vivo</i> efficacy of this compound?
- Methodological Answer : Perform translational pharmacokinetic-pharmacodynamic (PK/PD) modeling:
- Step 1 : Measure bioavailability and tissue distribution in rodent models.
- Step 2 : Use PBPK models to extrapolate human dosing.
Disclose limitations in grant reports and publications to avoid overinterpretation .
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